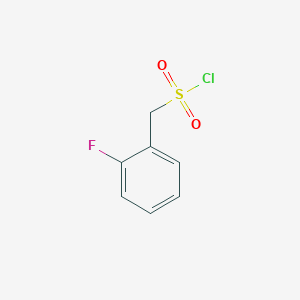

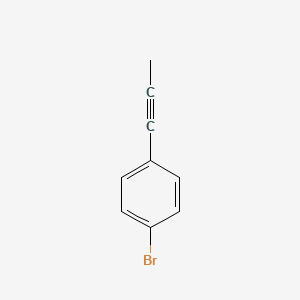

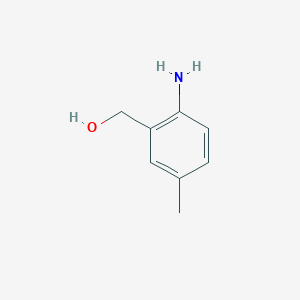

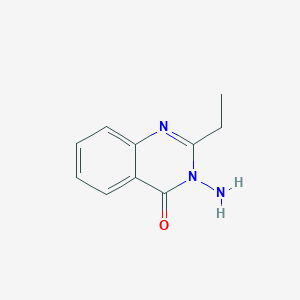

![molecular formula C9H13N3OS B1268452 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one CAS No. 123973-48-8](/img/structure/B1268452.png)

2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one

説明

Synthesis Analysis

The synthesis of related azepine derivatives often involves multistep reactions, including cyclization, refluxing with specific reagents, and the use of catalysts to achieve the desired heterocyclic framework. For instance, compounds with similar structures have been synthesized from thiatriazepines, obtained by cyclization from metformin hydrochloride and RNCSCI2, demonstrating the complexity and specificity required in synthesizing such compounds (Ugale et al., 2021).

Molecular Structure Analysis

Analyzing the molecular structure of azepine derivatives involves spectroscopic methods and crystallography to elucidate the arrangement of atoms within the molecule. Research on similar compounds has detailed the tautomeric forms and stereoisomerism, providing insights into the structural dynamics and stability of such molecules (Pyrih et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of azepine derivatives encompasses a range of reactions, including hydroxylation and cyclization, indicative of the compound's reactive nature and potential for modification. For example, the hydroxylation of related compounds by molecular oxygen showcases the susceptibility of these molecules to undergo oxidative transformations, leading to structurally diverse derivatives (Campagna et al., 1990).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. However, specific information on the physical properties of 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one is scarce in the literature, highlighting an area for further research.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the interactions and stability of the compound under different chemical conditions. The synthesis and reactivity of similar azepine derivatives with various reagents underline the importance of understanding these chemical properties for the manipulation and application of these molecules (Kumar & Ila, 2022).

科学的研究の応用

Glycine Antagonists and Neurological Research

Research has identified compounds structurally related to 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one as glycine antagonists. These compounds have been studied for their effects on spinal neurones, suggesting potential relevance in neurological research and understanding of spinal cord function (Krogsgaard‐Larsen et al., 1982).

Synthesis and Biological Effects

Another study focused on the synthesis of bicyclic 5-isoxazolol zwitterions related to glycine antagonists. These compounds were tested for their biological activity on cat spinal neurons, revealing insights into their potential roles in neuromodulation and receptor interactions (Brehm et al., 1986).

Photolysis and Derivatives Synthesis

In the field of organic chemistry, research has been conducted on the photolysis of azido-benzo[b]thiophens and related compounds, leading to the synthesis of various derivatives, including 6,7-diamino-benzothiazoles and 6-diethylamino-8H-thiazolo[5,4-c]azepines. This work contributes to the understanding of chemical reactions and synthesis of novel compounds (Gallagher et al., 1980).

Antineoplastic Potential

A study on the synthesis of thieno[2,3-b]azepin-4-ones, structurally similar to 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one, explored their potential as antineoplastic agents. Although preliminary results did not indicate significant activity, this research contributes to the search for new cancer therapies (Koebel et al., 1975).

Antimicrobial Activity

Research on multi-component synthesis of derivatives related to 2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one demonstrated their antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Rao et al., 2018).

特性

IUPAC Name |

2-amino-7,7-dimethyl-6,8-dihydro-5H-[1,3]thiazolo[5,4-c]azepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-9(2)3-5-6(7(13)11-4-9)14-8(10)12-5/h3-4H2,1-2H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPZAWRISMXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)NC1)SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。